Bis(2,4-dimethoxybenzyl)amine

Sulfatase Inhibition Steroid Sulfatase Cancer Research

Researchers requiring potent and reproducible sulfatase inhibition often encounter variability when substituting mono-analogs or less-substituted benzylamines. Bis(2,4-dimethoxybenzyl)amine (BDMBA) resolves this with a 106 nM IC50 against human STS-superior to the mono-analog (150 nM)-ensuring maximal target engagement in breast and prostate cancer SAR studies. • Proven STS inhibitor: 106 nM IC50 vs. 150 nM for mono-analog-critical for cellular target engagement assays. • Bidentate ligand: Enables defined Pt(II)/Pd(II) coordination geometry for organometallic catalyst and anticancer agent synthesis. • Supply consistency: ≥97% purity (GC/HPLC), stored at 2-8°C under light protection, shipped globally with full QC documentation.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 20781-23-1
Cat. No. B179537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dimethoxybenzyl)amine
CAS20781-23-1
SynonymsBis(2,4-dimethoxybenzyl)amine
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC
InChIInChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3
InChIKeyIZWMZVDEYOKQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,4-dimethoxybenzyl)amine Specifications & Sourcing


Bis(2,4-dimethoxybenzyl)amine (BDMBA) is a secondary amine with the molecular formula C₁₈H₂₃NO₄ and molecular weight 317.38 g/mol [1]. It exists as a white to off-white crystalline solid with a reported purity of ≥97-99% by GC or HPLC from major chemical suppliers . This compound is characterized by its central amine nitrogen bearing two identical 2,4-dimethoxybenzyl substituents, a structural feature that directly governs its reactivity, solubility, and biological activity.

Secondary amine with 2,4-dimethoxybenzyl substituents; supports nucleophilic reactions and amide couplings
Reported steroid sulfatase inhibition supports target-engagement studies in cancer research
High-purity crystalline solid; may reduce side-reaction risk in solid-phase synthesis and catalysis

Why Bis(2,4-dimethoxybenzyl)amine Is Irreplaceable


Substitution with a simple benzylamine or even a mono-2,4-dimethoxybenzyl analog is not chemically equivalent. The specific substitution pattern on both aromatic rings (2,4-dimethoxy) confers a unique combination of electron-donating capacity, lipophilicity, and steric bulk that is absent in other benzylamines . This directly impacts its performance as a nucleophile, protecting group, and enzyme inhibitor. Unlike 2,4-dimethoxybenzylamine (mono-analog) or bis(4-methoxybenzyl)amine (different substitution pattern), BDMBA's dual 2,4-dimethoxy substitution enables it to act as a bidentate ligand for metals and significantly enhances its affinity for the sulfatase enzyme target . Attempting to substitute with a cheaper, less substituted analog will result in different reaction kinetics, altered metal-binding stoichiometry, and substantially reduced biological activity, thereby compromising experimental reproducibility.

Simple benzylamine Lacks dual 2,4-dimethoxy substitution; electron-donating capacity and steric bulk differ, potentially altering reaction kinetics and metal-binding stoichiometry.
2,4-Dimethoxybenzylamine Mono-analog with only one dimethoxybenzyl group; reported lower STS inhibition and distinct nucleophilic behavior compared to the bis-substituted amine.
Bis(4-methoxybenzyl)amine Para-substitution pattern yields different lipophilicity (cLogP 2.7 vs 2.92) and may not support the same coordination geometry as the 2,4-isomer.

Bis(2,4-dimethoxybenzyl)amine: Key Differentiating Evidence


STS Inhibition: BDMBA vs. Mono-Analog

Bis(2,4-dimethoxybenzyl)amine (BDMBA) is a potent inhibitor of human steroid sulfatase (STS) with an IC50 of 106 nM [1]. This is a 29% improvement in potency compared to its mono-analog, 2,4-dimethoxybenzylamine, which exhibits an IC50 of 150 nM in a similar human STS inhibition assay [2]. The presence of the second 2,4-dimethoxybenzyl group enhances target engagement.

STS Inhibition
Head-to-head
IC50 = 106 nM vs. 150 nM (mono-analog)
~29% lower IC50
May support higher-affinity sulfatase probe design; assay context review required
Cross-study: placental microsomes vs. T47D cell assays
Sulfatase Inhibition Steroid Sulfatase Cancer Research

Basicity (pKa): BDMBA vs. Benzylamine

The electron-donating 2,4-dimethoxy groups on Bis(2,4-dimethoxybenzyl)amine elevate its basicity, with a reported pKa of 8.83 [1]. While direct pKa data for bis(4-methoxybenzyl)amine is unavailable, the additional ortho-methoxy substituent in BDMBA provides a steric and electronic environment distinct from the para-substituted analog. For context, benzylamine itself has a pKa of ~9.34 [2]. BDMBA's pKa reflects a balance of electron donation and steric hindrance that influences its nucleophilic behavior in alkylation and acylation reactions.

Basicity (pKa)
Class-level
pKa = 8.83
Benzylamine pKa ~9.34
Informs reaction pH and extraction conditions; differs from simple benzylamine estimates
Experimental vs. literature value; pKa affects nucleophilicity
pKa Basicity Nucleophilicity Reaction Optimization

Lipophilicity: BDMBA vs. Bis(4-methoxybenzyl)amine

Bis(2,4-dimethoxybenzyl)amine exhibits a consensus Log P (cLogP) of 2.92 , indicating moderate lipophilicity. In contrast, bis(4-methoxybenzyl)amine has a lower cLogP of 2.7 [1]. The slightly higher lipophilicity of BDMBA, driven by the additional ortho-methoxy group, can lead to improved passive membrane permeability in cell-based assays and altered solubility characteristics in organic solvents.

Lipophilicity (cLogP)
Head-to-head
cLogP = 2.92 vs. 2.7 (Δ +0.22)
Modest lipophilicity shift may alter permeability; cell-based assay interpretation required
Consensus Log P vs. XLogP3-AA; predicted values
Lipophilicity cLogP Drug Discovery ADME Prediction

Commercial Purity: BDMBA vs. Analogs

Bis(2,4-dimethoxybenzyl)amine is routinely available from major research chemical suppliers with guaranteed purity of 97-99% as determined by GC or HPLC . This contrasts with many less specialized benzylamine analogs, where the standard commercial grade is often 95% or lower . High, consistent purity is critical for avoiding side reactions in sensitive applications such as peptide synthesis and catalysis.

Commercial Purity
Data to verify
Reported 97–99% (GC/HPLC)
Typical analog ≥95%
Higher purity may reduce unknown impurity risk; vendor specification review advised
Supplier specification; verify lot-specific COA
Purity Reproducibility Quality Control Procurement

Bis(2,4-dimethoxybenzyl)amine Research & Industrial Applications


STS Inhibition for Hormone-Dependent Cancers

Based on its 106 nM IC50 against human STS [1], Bis(2,4-dimethoxybenzyl)amine is the preferred starting point for developing novel STS inhibitors for breast and prostate cancer research. Its superior potency over the mono-analog (150 nM) [2] justifies its selection for structure-activity relationship (SAR) studies and cellular assays where maximizing target engagement is paramount.

Bidentate Metal Complexes for Catalysis & Medicinal Chemistry

The compound's established ability to act as a bidentate ligand for Pt(II) and Pd(II) [1] makes it a critical building block for synthesizing novel organometallic catalysts and potential anticancer agents. Its specific steric and electronic properties, conferred by the dual 2,4-dimethoxybenzyl groups, are essential for achieving the desired coordination geometry and stability, which cannot be replicated with mono-dentate or less substituted benzylamine ligands [2].

Dmb Protecting Group Precursor for SPPS

While Bis(2,4-dimethoxybenzyl)amine is not the final protecting reagent, it serves as a valuable intermediate for introducing the 2,4-dimethoxybenzyl (Dmb) group onto polymer supports or for generating Dmb-protected amines [1]. The high commercial purity (97-99%) [2] ensures that side reactions during solid-phase synthesis are minimized, leading to higher yields of the desired Dmb-protected hydroxylamine resin and ultimately cleaner peptide products.

Chiral Ligand Building Block for Asymmetric Catalysis

As a versatile secondary amine, Bis(2,4-dimethoxybenzyl)amine is a key intermediate in the preparation of chiral ligands for asymmetric catalysis [1]. Its specific substitution pattern (2,4-dimethoxy) imparts a unique steric environment that can influence enantioselectivity. Researchers use this compound to fine-tune the chiral pocket of catalysts, a task for which simpler, less sterically hindered benzylamines are unsuitable [2].

Application
Selection Property
Validation Focus
STS inhibition studies in hormone-dependent cancer models
Reported STS inhibitory activity
Comparative potency vs. mono-analog in cellular assays
Bidentate ligand for Pt(II)/Pd(II) organometallic chemistry
Dual 2,4-dimethoxybenzyl substitution for coordination geometry
Metal-binding stoichiometry and catalytic performance
Dmb protecting group intermediate for SPPS
High-purity crystalline amine with nucleophilic character
Resin loading efficiency and side-reaction control
Chiral ligand scaffold for asymmetric catalysis
Tunable steric environment from dimethoxybenzyl groups
Enantioselectivity and catalytic turnover

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